molecular formula C23H27N5O4S2 B12142653 ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12142653
M. Wt: 501.6 g/mol
InChI Key: YYVAYYNPFGYVLQ-VKAVYKQESA-N
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Description

Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone and pyridopyrimidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can be compared to other compounds with similar structures, such as:

    Thiazolidinones: Known for their anti-inflammatory and antidiabetic properties.

    Pyridopyrimidines: Studied for their anticancer and antiviral activities.

    Piperazine derivatives: Used in various therapeutic applications, including as antipsychotics and antihistamines.

Biological Activity

Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and cytotoxic activities.

Chemical Structure and Properties

The compound features a unique structure that combines elements from thiazolidinones and pyrimidines, which are known for their diverse biological activities. The presence of the thiazolidinone moiety is particularly significant as it has been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a study on similar thiazolidinone compounds demonstrated effective inhibition against multiple bacterial strains. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sample AE. coli50 µg/mL
Sample BS. aureus25 µg/mL
Ethyl CompoundP. aeruginosa30 µg/mL

Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been explored. A related study found that certain thiazolidinone compounds demonstrated fungicidal activity against A. solani and P. lingam, with effective concentrations (EC50) reported as low as 0.85 µg/mL for some derivatives . This suggests that this compound may possess similar antifungal properties.

Cytotoxicity

Cytotoxic studies have revealed that compounds containing thiazolidinone structures can induce apoptosis in cancer cell lines. For instance, derivatives have shown selective toxicity towards various tumor cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

  • Thiazolidinone Derivatives in Cancer Treatment : A study published in the Journal of Cell Biochemistry highlighted several thiazolidinone derivatives that exhibited promising anticancer activity through apoptosis induction in breast cancer cell lines . The findings support the hypothesis that this compound could be further investigated for similar effects.
  • Antifungal Screening : Another research focused on synthesizing new antifungal agents based on thiazolidinones found that specific modifications to the thiazolidinone ring significantly enhanced antifungal activity against several strains of fungi . This emphasizes the importance of structural variations in developing effective antifungal agents.

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O4S2/c1-4-15(3)28-21(30)17(34-23(28)33)14-16-19(24-18-8-6-7-9-27(18)20(16)29)25-10-12-26(13-11-25)22(31)32-5-2/h6-9,14-15H,4-5,10-13H2,1-3H3/b17-14-

InChI Key

YYVAYYNPFGYVLQ-VKAVYKQESA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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